molecular formula C8H4Cl4N2O2 B1452804 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt CAS No. 34643-39-5

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt

Cat. No.: B1452804
CAS No.: 34643-39-5
M. Wt: 301.9 g/mol
InChI Key: ALHBMUPPYBACCH-UHFFFAOYSA-N
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Description

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt is a chemical compound with the molecular formula C8H4Cl4N2O2 and a molecular weight of 301.93 g/mol . This compound is known for its unique structural properties, which include four chlorine atoms and a cyano group attached to a benzoic acid framework. It is primarily used in various chemical and industrial applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt typically involves the chlorination of 2-cyanobenzoic acid. The reaction is carried out in the presence of a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure the selective chlorination at the 3,4,5,6 positions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The final product is often purified through recrystallization or other separation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt involves its interaction with specific molecular targets. The compound’s reactivity is primarily due to the presence of the cyano and chlorine groups, which can participate in various chemical reactions. These interactions can affect biological pathways and molecular functions, making it a valuable tool in research .

Comparison with Similar Compounds

  • 3,4,5,6-Tetrachlorophthalic anhydride
  • 3,4,5,6-Tetrachlorophthalonitrile
  • 3,4,5,6-Tetrachlorobenzoic acid

Comparison: 3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt is unique due to the presence of both cyano and ammonium groups, which confer distinct reactivity and solubility properties compared to its analogs. This makes it particularly useful in applications requiring specific chemical transformations or interactions .

Properties

IUPAC Name

azanium;2,3,4,5-tetrachloro-6-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8HCl4NO2.H3N/c9-4-2(1-13)3(8(14)15)5(10)7(12)6(4)11;/h(H,14,15);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALHBMUPPYBACCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C(=O)[O-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl4N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 2
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 3
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 4
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 5
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt
Reactant of Route 6
3,4,5,6-Tetrachloro-2-cyanobenzoic acid ammonium salt

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